2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide
Description
2-Chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide is a chloroacetamide derivative featuring a benzyl backbone substituted with two chlorine atoms at positions 2 and 6 of the aromatic ring, along with a 1H-pyrrole moiety at position 5. This compound’s structure combines a reactive chloroacetamide group with a sterically hindered benzyl-pyrrole system, which may influence its chemical reactivity, metabolic pathways, and biological activity.
Properties
IUPAC Name |
2-chloro-N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c14-8-13(18)16-9-10-11(15)4-3-5-12(10)17-6-1-2-7-17/h1-7H,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBCMDZSFPGJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide typically involves the reaction of 2-chloro-6-(1H-pyrrol-1-yl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form different derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides.
Oxidation Reactions: Products include oxidized pyrrole derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or interference with cellular processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Chloroacetamide Compounds
The following analysis compares the target compound with structurally or functionally related chloroacetamides, focusing on substituent effects, synthesis, biological activity, and metabolic behavior.
Structural and Substituent Analysis
Key Observations :
- The target compound’s pyrrole substituent distinguishes it from agricultural herbicides like acetochlor and alachlor, which feature alkoxy groups. Pyrrole’s aromaticity and electron-rich nature may enhance binding to biological targets or alter metabolic stability .
- The dual chlorine atoms on the benzyl ring introduce steric hindrance and electron-withdrawing effects, which may slow metabolic degradation compared to mono-chlorinated analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide .
Physicochemical Properties
Implications : The target’s higher lipophilicity (predicted) and steric shielding may enhance membrane permeability and prolong half-life compared to simpler analogs .
Biological Activity
2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide is a synthetic compound with a complex structure that includes a pyrrole ring, a benzyl group, and an acetamide functional group. Its molecular formula is C13H12Cl2N2O, with a molecular weight of approximately 283.15 g/mol. The unique arrangement of its functional groups suggests potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- Pyrrole Ring : A five-membered aromatic heterocycle that is known for its biological significance.
- Chlorinated Benzyl Moiety : The presence of two chlorine atoms may enhance its reactivity and biological activity.
- Acetamide Group : This functional group can undergo hydrolysis and may interact with various biological targets.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : It may inhibit specific enzymes critical for the survival of pathogens or cancer cells.
- Receptor Interaction : The compound could bind to receptors, disrupting normal cellular functions and leading to therapeutic effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, related compounds have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound is limited, its structural similarities to these active compounds suggest it may exhibit comparable properties.
Anticancer Activity
Pyrrole-based compounds have been investigated for their anticancer properties. For example, certain derivatives have shown cytotoxicity against various cancer cell lines, indicating that this compound could also possess such effects. Compounds with similar structures have reported IC50 values in the low micromolar range against cancer cell lines like MCF7 and HCT116 .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features | Reported Activity |
|---|---|---|---|
| N-benzylacetamide | C10H12N2O | Simpler structure without chlorine | Limited biological activity reported |
| 2-chloro-N-benzylacetamide | C11H12ClN | Contains one chlorine atom | Moderate antibacterial activity noted |
| N-(pyridin-4-yl)acetamide | C10H10N2O | Different heterocyclic ring | Exhibits some anticancer properties |
| N-(4-chlorophenyl)acetamide | C9H10ClN | Chlorine at para position; no pyrrole moiety | Limited data on biological activity |
| This compound | C13H12Cl2N2O | Dual chlorination; presence of pyrrole ring | Potentially high due to structural complexity |
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related pyrrole derivatives provides valuable insights into its potential applications. For instance:
- Antibacterial Studies : Compounds similar in structure were evaluated for their antibacterial efficacy, showing promising results against resistant strains .
- Cytotoxicity Assays : Pyrrole-containing compounds demonstrated significant cytotoxic effects in vitro, suggesting that modifications to the pyrrole structure could enhance efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
